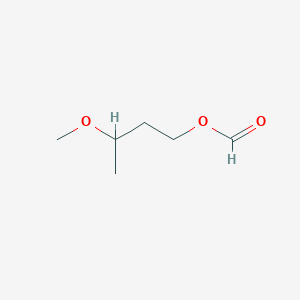
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with two tert-butyl groups and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- typically involves multiple steps. One common method starts with the alkylation of phenol to introduce the tert-butyl groups at the 2 and 6 positions. This is followed by the formation of the dioxolane ring through a reaction with an appropriate diol and an acid catalyst under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the dioxolane ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism by which Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the dioxolane ring may influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a dioxolane ring.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group in place of the dioxolane ring.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 |
InChI-Schlüssel |
HROGZVMUUJWULN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)
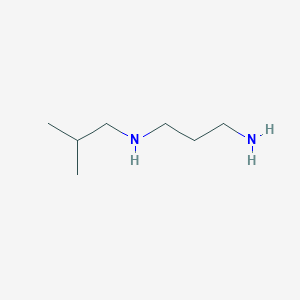
![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
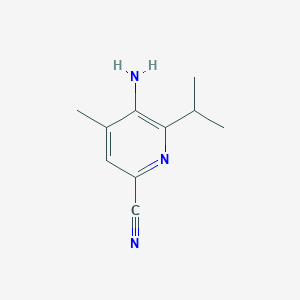
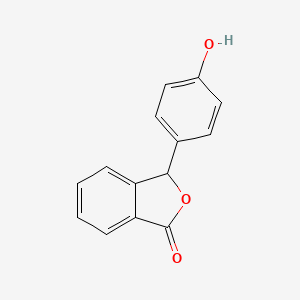
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)

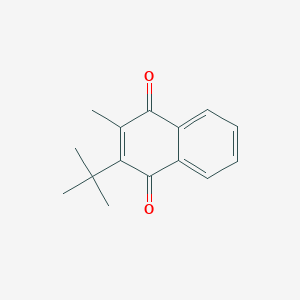
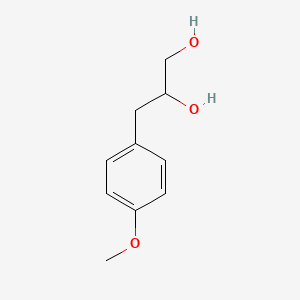
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)

